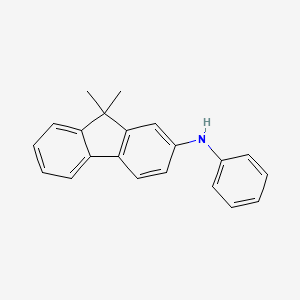

9,9-Dimetil-N-fenil-9H-fluoren-2-amina

Descripción general

Descripción

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: is an organic compound with the molecular formula C21H19N and a molecular weight of 285.39 g/mol . It is a solid at room temperature and is typically white to off-white in color . This compound is known for its applications in the synthesis of secondary amines and its utility in various scientific research fields .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is in organic light-emitting diodes. The compound serves as a hole transport material due to its high hole mobility and suitable energy levels. It has been shown to improve the efficiency and lifetime of OLED devices by facilitating better charge injection and transport.

Hyperpolarizability Studies

Recent research has highlighted the potential of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in nonlinear optical applications. Studies have demonstrated significant improvements in the first hyperpolarizability () of chromophores based on this compound when modified for linear conjugation pathways.

Experimental Findings

The hyperpolarizability values measured using hyper-Rayleigh scattering techniques exceeded those of traditional fluorene-based chromophores, indicating enhanced nonlinear optical properties. This makes the compound suitable for applications in optical switching and frequency conversion technologies .

Molecular Design and Photophysical Properties

Fluorophores Development

The compound is also utilized in the design of organic fluorophores with tailored UV-vis absorption and emission properties. By modifying the molecular structure, researchers aim to achieve larger bathochromic shifts and enhanced molar extinction coefficients.

Case Study: Chromophore Design

A series of chromophores derived from 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine were synthesized and analyzed for their photophysical properties. The results indicated that strategic modifications could lead to improved performance in applications such as sensors and organic photovoltaics (OPVs) .

Análisis Bioquímico

Biochemical Properties

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in modulating biochemical processes and its potential as a therapeutic agent .

Cellular Effects

The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in influencing cellular behavior and its relevance in biomedical research .

Molecular Mechanism

The molecular mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can vary with different dosages in animal models. Studies have demonstrated that low doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine .

Metabolic Pathways

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .

Subcellular Localization

The subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine typically involves the reaction of 9,9-dimethylfluorene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine can undergo oxidation reactions, typically forming corresponding N-oxides.

Reduction: Reduction reactions can convert this compound into various reduced forms, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mecanismo De Acción

The mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or material science .

Comparación Con Compuestos Similares

- 9,9-Dimethyl-2-(phenylamino)fluorene

- N-(9,9-Dimethylfluoren-2-yl)aniline

- Bis(9,9-dimethyl-9H-fluoren-7-yl)amine

Uniqueness: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Actividad Biológica

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a compound of significant interest in both organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and applications in various fields.

Chemical Structure and Properties

The chemical formula for 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is C21H19N, with a molecular weight of approximately 285.4 g/mol. The compound features a dimethyl group at the 9th position of the fluorene backbone and a phenylamine group, which contributes to its electronic properties and potential reactivity.

The biological activity of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to diverse biological effects:

- Receptor Binding : The compound has been shown to bind with certain receptors, potentially influencing signal transduction pathways.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.

Biological Activity and Applications

Research indicates that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine exhibits several biological activities:

- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress.

- Anticancer Potential : Preliminary investigations have indicated that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that it could provide neuroprotection in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine:

Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of various fluorene derivatives, including 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine. The results demonstrated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.

Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7) to assess the anticancer potential of the compound. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

Study 3: Neuroprotective Effects

Research focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. The findings indicated that treatment with 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine significantly reduced neuronal cell death and improved cell viability.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

9,9-dimethyl-N-phenylfluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTRFDMRINNTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595874 | |

| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355832-04-1 | |

| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.